![molecular formula C15H14N2OS B4960814 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine](/img/structure/B4960814.png)
3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug development. This compound is a thiazolidine derivative that has been synthesized through a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
科学的研究の応用
3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine has been studied extensively for its potential applications in medicine and drug development. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to have potential applications in the treatment of diabetes, as it has been found to improve insulin sensitivity and glucose uptake in cells.
作用機序
The mechanism of action of 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It has also been proposed that this compound may act by modulating the expression of certain genes involved in insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine has a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and reactive oxygen species, which are involved in the development of various diseases. This compound has also been shown to improve insulin sensitivity and glucose uptake in cells, which may have implications for the treatment of diabetes.
実験室実験の利点と制限
One of the main advantages of 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine is its potential applications in drug development. This compound has been found to exhibit a variety of pharmacological properties, which may make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety of this compound before it can be used in clinical settings.
将来の方向性
There are several future directions for research on 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine. One area of research is the development of new drugs based on this compound. Another area of research is the investigation of the mechanisms of action of this compound, which may lead to the identification of new drug targets. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical settings.
合成法
The synthesis of 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine has been achieved through various methods. One of the most common methods is the reaction of 2-phenylthiocarbonyl chloride with 3-pyridylcarboxaldehyde in the presence of a base. This reaction leads to the formation of 2-phenylthio-3-(pyridin-3-yl)acrylonitrile, which is then subjected to a cyclization reaction with thiourea to yield 3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine.
特性
IUPAC Name |
(2-phenyl-1,3-thiazolidin-3-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-14(13-7-4-8-16-11-13)17-9-10-19-15(17)12-5-2-1-3-6-12/h1-8,11,15H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRNSJJUYVHOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyl-1,3-thiazolidin-3-yl)-pyridin-3-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

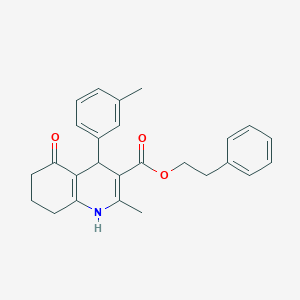
![cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4960750.png)
![4-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960765.png)
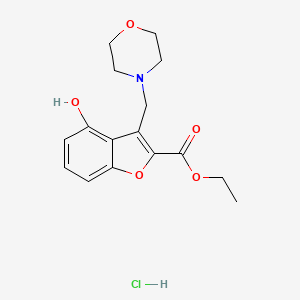
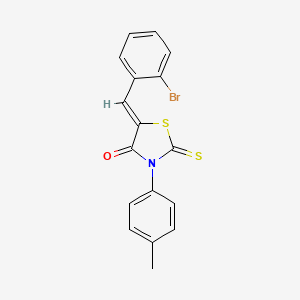
![3-methyl-N-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4960781.png)
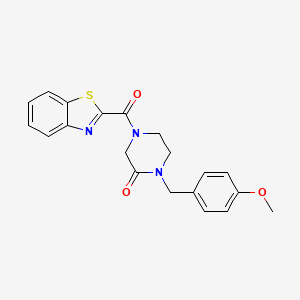
![2-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B4960790.png)
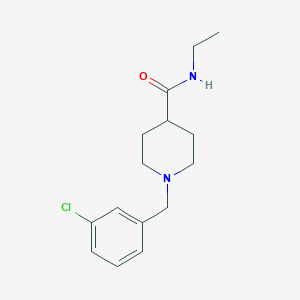
![4-biphenylyl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B4960807.png)
![1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B4960820.png)
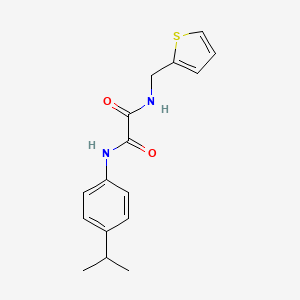
![5-[5-(2-chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4960827.png)
![N-(4-methoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4960832.png)